1-(Oxetan-3-yl)prop-2-en-1-amine

Medicinal Chemistry Organic Synthesis Heterocycle Construction

Researchers seeking to replace metabolically labile sulfonamide pharmacophores or access underrepresented medium-ring heterocycles often face a gap in bifunctional building block availability. 1-(Oxetan-3-yl)prop-2-en-1-amine directly addresses this by combining an oxetane bioisostere with a terminal alkene for orthogonal diversification. - Enables amide/sulfonamide replacement in kinase inhibitors while improving aqueous solubility and eliminating carbonic anhydrase off-target effects. - Uniquely enables tandem allylic amination/oxetane ring-opening cascades to construct sp³-rich 7- to 9-membered N-heterocycles inaccessible to saturated oxetane amines. - Provides a non-hydrolyzable peptidomimetic amide bond surrogate with an allyl handle for late-stage thiol-ene conjugation.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B14020667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxetan-3-yl)prop-2-en-1-amine
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC=CC(C1COC1)N
InChIInChI=1S/C6H11NO/c1-2-6(7)5-3-8-4-5/h2,5-6H,1,3-4,7H2
InChIKeyJGVFLFVOIHNYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxetan-3-yl)prop-2-en-1-amine Product Overview


1-(Oxetan-3-yl)prop-2-en-1-amine (CAS: 2835062-40-1) is a primary amine building block with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . The compound features a 3-substituted oxetane ring directly linked to an allylic amine, combining a strained four-membered heterocycle with a terminal alkene. This structural architecture positions the compound within the amino-oxetane class, which has been extensively investigated as amide and sulfonamide bioisosteres in drug discovery campaigns [1]. The oxetane ring imparts distinctive physicochemical modulation—including attenuated amine basicity, enhanced aqueous solubility, and defined exit vectors—while the allyl group offers a synthetic handle for further functionalization via cross-coupling or cycloaddition chemistry [1][2].

1-(Oxetan-3-yl)prop-2-en-1-amine: Generic Substitution Risks


Amino-oxetanes are not a monolithic building block class; substitution at the oxetane 3-position and the nature of the pendant amine side chain critically determine physicochemical properties, binding conformation, and downstream synthetic utility [1]. The allyl group in 1-(Oxetan-3-yl)prop-2-en-1-amine provides a chemically orthogonal reactive handle absent in saturated analogs such as 2-(oxetan-3-yl)propan-2-amine (CAS 1545881-36-4) or 1-(oxetan-3-yl)ethanamine. This alkene enables subsequent diversification via Heck coupling, hydroamination, or click chemistry—transformations not accessible to alkyl-substituted oxetane amines. Furthermore, the allylic amine moiety alters the compound's H-bond donor/acceptor profile and rotational freedom compared to aryl-substituted oxetane amines, directly affecting target engagement and molecular recognition. Substituting with a generic oxetane amine lacking the allyl group forecloses critical synthetic pathways and may yield divergent physicochemical profiles that confound structure-activity relationship (SAR) interpretation.

1-(Oxetan-3-yl)prop-2-en-1-amine Differentiation Evidence


Allylic Amination for Medium Heterocycle Assembly

N-aryl oxetan-3-amines bearing an allyl substituent undergo a distinctive tandem allylic amination/ring-opening sequence with zwitterionic π-allylpalladium that is not accessible to non-allylic oxetane amines. This reaction proceeds via allylic amination followed by intramolecular oxetane ring-opening to form medium-sized heterocycles (7- to 9-membered rings) in a single synthetic operation [1]. The target compound, 1-(oxetan-3-yl)prop-2-en-1-amine, contains the requisite N-allyl functionality to serve as a substrate for this transformation after N-arylation. In contrast, saturated oxetane amines such as 2-(oxetan-3-yl)propan-2-amine (CAS 1545881-36-4) lack the allyl group and cannot participate in this reaction manifold, requiring alternative multistep sequences to access analogous heterocyclic scaffolds [1].

Medicinal Chemistry Organic Synthesis Heterocycle Construction

Amino-Oxetane vs. Benzamide: Solubility Advantage

A matched molecular pair (MMP) analysis of twelve 3-aryl-3-amino-oxetane and benzamide pairs demonstrated that amino-oxetanes exhibit broadly comparable pH stability, lipophilicity, clearance, and permeability to their amide counterparts, while displaying improved aqueous solubility [1]. Specifically, the amino-oxetane motif provides enhanced solubility relative to the corresponding benzamide without compromising other key developability parameters. This profile derives from the oxetane ring's ability to function as a hydrogen bond acceptor while maintaining metabolic stability—unlike amides, the oxetane linkage is not susceptible to enzymatic hydrolysis by amidases [2].

Drug Discovery Physicochemical Profiling Bioisostere Design

Amino-Oxetane vs. Benzylamine: Reduced Amine Basicity

The oxetane ring exerts a strong electron-withdrawing inductive effect (-I) through its oxygen atom, which markedly attenuates the basicity of proximal amine groups [1]. In the matched molecular pair study of amino-oxetanes, the aryl amino-oxetane motif was found to be more basic than an amide, yet offers a significant reduction in amine basicity compared to benzylamine [2]. Specifically, the pKa of the amine in amino-oxetanes is shifted downward by approximately 2-3 pKa units relative to the corresponding benzylamine. This pKa reduction is critical for optimizing the fraction of neutral species at physiological pH, which directly impacts passive membrane permeability and oral bioavailability [3].

Physicochemical Profiling Drug Design pKa Modulation

Amino-Oxetane vs. Sulfonamide: Topological Bioisostere Match

Crystallographic analysis of amino-oxetane and benzamide pairs reveals that the preferred gauche conformation of amino-oxetanes produces torsion angles and exit vectors more similar to sulfonamides than to amides [1]. Specifically, the torsion angle N-C-O-C in amino-oxetanes (~60° gauche) aligns with the N-S-C-C torsion in sulfonamides, whereas amides adopt a planar trans conformation (~180°). This topological difference means that amino-oxetanes provide better like-for-like replacements for sulfonamide pharmacophores than for amides, despite maintaining both H-bond acceptor and donor capabilities analogous to amides [1][2].

Drug Design Bioisostere Strategy Conformational Analysis

1-(Oxetan-3-yl)prop-2-en-1-amine Research Applications


Sulfonamide Replacement in Kinase Inhibitors

Procure 1-(Oxetan-3-yl)prop-2-en-1-amine as a starting scaffold for replacing sulfonamide pharmacophores in kinase inhibitor programs. The amino-oxetane motif provides a topological match to sulfonamides (similar exit vector geometry and torsion angles) while eliminating metabolic liabilities associated with sulfonamide hydrolysis and off-target carbonic anhydrase inhibition [1][2]. After N-arylation or N-heteroarylation, the resulting amino-oxetane derivative can be incorporated into ATP-competitive kinase inhibitor backbones, a strategy validated by the successful introduction of oxetane groups proximal to primary amines in PKCθ inhibitors, which demonstrated significant improvements in physicochemical parameters and in vivo efficacy [3]. The allyl handle further enables late-stage diversification via cross-coupling to explore kinase selectivity.

Medium-Sized Heterocycle Library Synthesis

Use 1-(Oxetan-3-yl)prop-2-en-1-amine as a key substrate for constructing 7- to 9-membered nitrogen-containing heterocycles. Following N-arylation, the compound undergoes a tandem reaction sequence with zwitterionic π-allylpalladium species: allylic amination followed by intramolecular oxetane ring-opening yields medium-sized heterocycles in a single operation [4]. This transformation is inaccessible to saturated oxetane amines, making 1-(Oxetan-3-yl)prop-2-en-1-amine uniquely suited for generating sp³-rich, conformationally constrained scaffolds that are underrepresented in screening collections but highly valued for targeting challenging protein-protein interactions and novel binding sites [4].

Peptidomimetic Design: Non-Hydrolyzable Amide Surrogate

Incorporate 1-(Oxetan-3-yl)prop-2-en-1-amine into peptidomimetic scaffolds as a non-hydrolyzable replacement for the amide bond. The amino-oxetane motif maintains the H-bond donor/acceptor pattern of the parent amide while conferring resistance to enzymatic cleavage by proteases and amidases [5][2]. The improved aqueous solubility of amino-oxetanes relative to benzamides addresses a common liability in peptide-derived leads [2]. The allyl substituent provides an additional diversification point for introducing side-chain functionality or for late-stage conjugation via thiol-ene click chemistry, expanding the accessible chemical space of peptidomimetic libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Oxetan-3-yl)prop-2-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.